molecular formula C6H3ClN2O B3359496 2-Chloro-3-isocyanatopyridine CAS No. 85915-44-2

2-Chloro-3-isocyanatopyridine

Cat. No.: B3359496
CAS No.: 85915-44-2
M. Wt: 154.55 g/mol
InChI Key: SNLGWQDZZCGFHJ-UHFFFAOYSA-N
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Description

2-Chloro-3-isocyanatopyridine is a chemical compound with the molecular formula C6H3ClN2O . It has an average mass of 154.554 Da and a monoisotopic mass of 153.993393 Da . It is used in the preparation of diarylurea derivatives, which are useful as IDH2 mutant inhibitors for the treatment of cancer .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and an isocyanate group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions, including elimination reactions and reactions with other organic compounds to form complex structures .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 154.55 . More detailed physical and chemical properties were not found in the available resources.

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological targets. For example, pyrimidine-based anti-inflammatory agents are known to inhibit the production of prostaglandin E2 by suppressing the activity of COX-1 and COX-2 enzymes .

Safety and Hazards

2-Chloro-3-isocyanatopyridine is classified as a hazardous substance. It is toxic if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

While specific future directions for 2-Chloro-3-isocyanatopyridine were not found, research in the field of heterocyclic compounds is ongoing, with a focus on developing new synthetic methodologies and exploring potential applications in various industries .

Properties

IUPAC Name

2-chloro-3-isocyanatopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-5(9-4-10)2-1-3-8-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLGWQDZZCGFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599376
Record name 2-Chloro-3-isocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85915-44-2
Record name 2-Chloro-3-isocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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